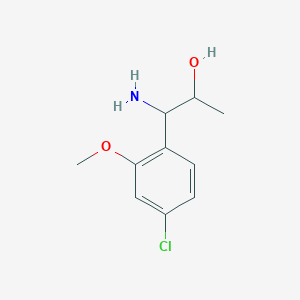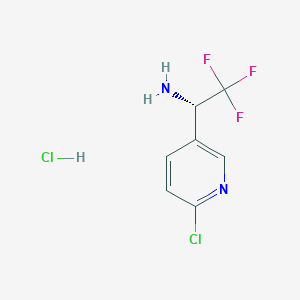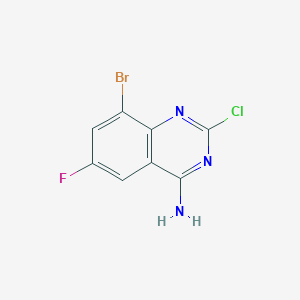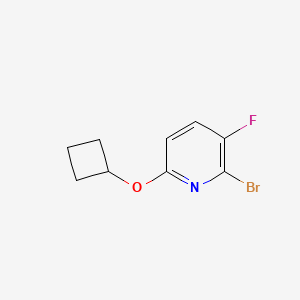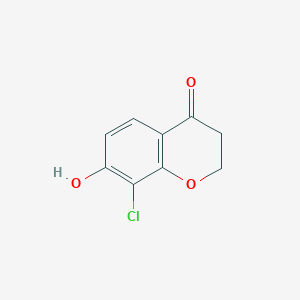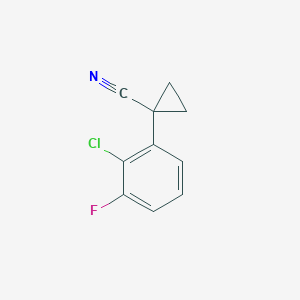
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7ClFN It is a cyclopropane derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a nitrile group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclopropanation of 2-chloro-3-fluorophenylacetonitrile using a suitable cyclopropanating agent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclopropane Ring Opening: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Cyclopropane Ring Opening: Acidic or basic conditions can induce ring-opening reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or fluoro substituents.
Oxidation and Reduction: Products include amines, carboxylic acids, and other oxidized or reduced derivatives.
Cyclopropane Ring Opening: Products vary depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.
作用机制
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets, while the nitrile group may participate in hydrogen bonding or other interactions.
相似化合物的比较
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-Fluoro-3-chlorophenyl)cyclopropane-1-carbonitrile: Similar structure but with reversed positions of the chloro and fluoro substituents.
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(2-Chloro-3-fluorophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H7ClFN |
|---|---|
分子量 |
195.62 g/mol |
IUPAC 名称 |
1-(2-chloro-3-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7ClFN/c11-9-7(2-1-3-8(9)12)10(6-13)4-5-10/h1-3H,4-5H2 |
InChI 键 |
FIOIXQHXYSOXSC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


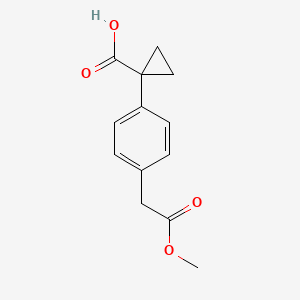
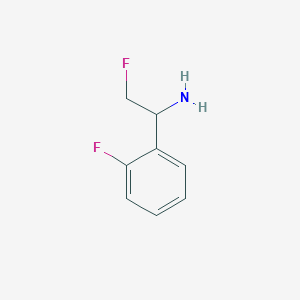
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)

![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
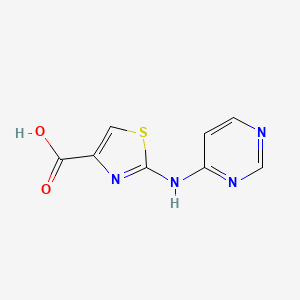
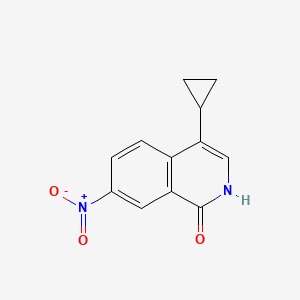
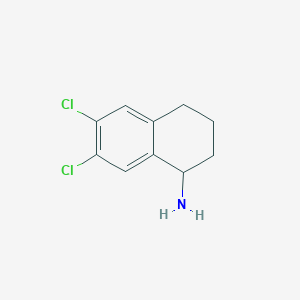
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
